(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-20-16-5-6-18-17(21(16)27-19(20)9-15-4-2-8-25-15)12-23(13-26-18)11-14-3-1-7-22-10-14/h1-10H,11-13H2/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXZNQAPAAZHKZ-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzofuroxazines have shown activity against a range of pathogens, including bacteria and fungi. The presence of furan and pyridine rings may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity (mm Zone of Inhibition) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 18 | |
| Compound C | Candida albicans | 12 |
Anticancer Properties
The benzofuroxazine scaffold has been linked to anticancer activity in various studies. Compounds similar to (Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been tested against cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer). These studies suggest that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound D | MIA PaCa-2 | 20 | |
| Compound E | MCF-7 | 15 | |
| Compound F | A549 (Lung Cancer) | 22 |
Organic Electronics
The unique electronic properties of compounds containing furan and pyridine moieties make them suitable candidates for applications in organic electronics. Research has demonstrated that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they serve as electron transport layers or light-emitting materials.
Table 3: Performance Metrics in Organic Electronics
Pesticide Development
Compounds with similar structures have been investigated for their potential as pesticides. The incorporation of furan and pyridine rings can enhance the bioactivity against pests while reducing toxicity to non-target organisms. Preliminary studies suggest that derivatives of this compound could serve as effective insecticides or fungicides.
Table 4: Pesticidal Activity Against Common Pests
Comparison with Similar Compounds
Target Compound
- Core structure : Benzofuro[7,6-e][1,3]oxazin-3(7H)-one.
- Substituents :
- Position 2: (Z)-furan-2-ylmethylene.
- Position 8: Pyridin-3-ylmethyl.
Analog 1: (Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS 929864-96-0)
Analog 2: (Z)-2-((3-methylthiophen-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Analog 3: (Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS 929870-55-3)
Analog 4: (2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one (CAS 951937-69-2)
- Core structure : Furo[2,3-f][1,3]benzoxazin-3(2H)-one (different ring fusion).
- Substituents :
- Position 8: 2,3-Dihydro-1,4-benzodioxin-6-yl (oxygen-rich bicyclic group).
- Molecular formula : C24H18N2O5.
- Molecular weight : 414.41.
Analog 5: (Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS 951934-17-1)
- Substituents :
- Position 2: 3-Methoxybenzylidene.
- Position 8: 3,4,5-Trimethoxybenzyl (bulky, polar substituent).
- Molecular formula: C28H27NO6.
- Molecular weight : 489.5.
- Key difference : Trimethoxy group may improve binding affinity to aromatic receptor sites but reduce metabolic stability .
Comparative Data Table
| Compound | Core Structure | Position 2 Substituent | Position 8 Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | Benzofuro[7,6-e]oxazinone | (Z)-Furan-2-ylmethylene | Pyridin-3-ylmethyl | Not Available | Not Available |
| Analog 1 (CAS 929864-96-0) | Benzofuro[7,6-e]oxazinone | (Z)-3-Methoxybenzylidene | Pyridin-2-ylmethyl | C24H20N2O4 | 400.4 |
| Analog 2 | Benzofuro[7,6-e]oxazinone | (Z)-3-Methylthiophen-2-ylmethylene | Pyridin-2-ylmethyl | Not Available | Not Available |
| Analog 3 (CAS 929870-55-3) | Benzofuro[7,6-e]oxazinone | (Z)-Furan-2-ylmethylene | Pyridin-4-ylmethyl | C21H16N2O4 | 360.4 |
| Analog 4 (CAS 951937-69-2) | Furo[2,3-f]benzoxazinone | (Z)-Pyridin-4-ylmethylidene | 2,3-Dihydro-1,4-benzodioxin-6-yl | C24H18N2O5 | 414.41 |
| Analog 5 (CAS 951934-17-1) | Benzofuro[7,6-e]oxazinone | (Z)-3-Methoxybenzylidene | 3,4,5-Trimethoxybenzyl | C28H27NO7 | 489.5 |
Key Observations
Substituent Effects: Furan vs. Thiophene/3-Methoxybenzylidene: Furan’s oxygen atom enhances polarity, while thiophene’s sulfur increases lipophilicity. Pyridine Positional Isomerism: Pyridin-3-ylmethyl (target) vs. pyridin-2-ylmethyl (Analog 1) or pyridin-4-ylmethyl (Analog 3) alters steric hindrance and hydrogen-bonding capabilities .
Molecular Weight Trends :
- Bulky substituents (e.g., trimethoxybenzyl in Analog 5) increase molecular weight significantly (489.5 vs. 360.4 in Analog 3), which may impact bioavailability .
Q & A
Q. What strategies address contradictory data in pharmacological studies (e.g., variable IC₅₀ values)?
- Methodological Answer : Standardize assay protocols (e.g., uniform cell lines, serum-free conditions). Validate results across multiple labs. Use meta-analysis to reconcile discrepancies. For example, if IC₅₀ varies between 10 µM (Lab A) and 50 µM (Lab B), check differences in compound solubility (DMSO vs. aqueous buffer) or cell passage number .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
